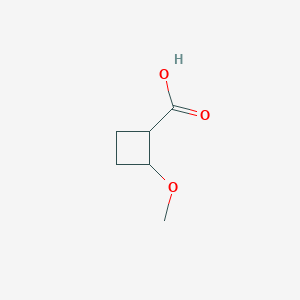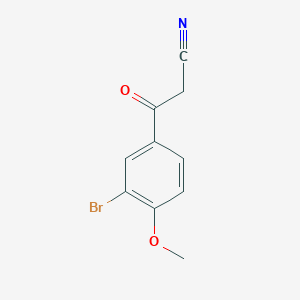![molecular formula C12H9F3N2O2 B2594996 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid CAS No. 1439902-58-5](/img/structure/B2594996.png)
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal–Organic Frameworks (MOFs)
- Application: This compound plays a role in the development of MOFs, which are used for sensing properties due to their structural diversity.
- Reference: Liu et al. (2018) investigated the synthesis and sensing properties of MOFs using 1H-imidazol-4-yl-containing ligands in combination with various carboxylate ligands. Their research indicates the potential of these frameworks in various applications, including sensing and catalysis (Liu et al., 2018).
Synthesis of Amino Acid Mimetics
- Application: This compound is involved in the synthesis of trisubstituted imidazoles, which can be used to create optically active amino acid mimetics.
- Reference: Zaman et al. (2005) described the use of 1-Benzyl-4-methylimidazoles in the synthesis of amino acid mimetics, demonstrating the compound's utility in medicinal chemistry (Zaman et al., 2005).
Functionalization Reactions in Organic Synthesis
- Application: The compound has applications in functionalization reactions of various organic molecules.
- Reference: Yıldırım et al. (2005) conducted experimental and theoretical studies on functionalization reactions involving similar compounds, indicating the broader utility of such compounds in organic synthesis (Yıldırım et al., 2005).
Antifungal and Antibacterial Agents
- Application: Derivatives of this compound are evaluated for their potential as antifungal and antibacterial agents.
- Reference: Nikalje et al. (2015) synthesized derivatives of 1H-imidazole and evaluated their antifungal and antibacterial activity, highlighting the compound's potential in pharmaceutical applications (Nikalje et al., 2015).
Catalysis and Green Chemistry
- Application: The compound contributes to the development of catalysts for green chemistry applications.
- Reference: Godse et al. (2016) explored the use of 1H-imidazole derivatives in the synthesis of bioactive molecules under eco-friendly conditions, emphasizing the role of these compounds in sustainable chemistry (Godse et al., 2016).
Angiotensin II Receptor Antagonists
- Application: This compound has been used in the development of angiotensin II receptor antagonists.
- Reference: Keenan et al. (1993) detailed the evolution of imidazole-5-acrylic acid series as nonpeptide angiotensin II receptor antagonists, showcasing the compound's potential in therapeutic applications (Keenan et al., 1993).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid may also interact with various biological targets.
Mode of Action
It is known that compounds with a similar structure, such as indole derivatives, can interact with their targets through various mechanisms . For instance, they can inhibit or activate their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have a broad range of effects at the molecular and cellular level .
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)7-17-6-5-16-10(17)11(18)19/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSDMZSXZJAZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2594915.png)
![3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594916.png)

![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide](/img/structure/B2594920.png)
![1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide](/img/structure/B2594922.png)

![5-Methyl-7-[4-(thian-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2594927.png)


![2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2594930.png)

![(E)-4-(Dimethylamino)-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]but-2-enamide](/img/structure/B2594936.png)
